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Compound of Interest

Compound Name: Maximin-H15

Cat. No.: B1577408

Abstract & Introduction

Maximin-H15 (Sequence: ILGPVLGLVGNALGGLLKNL) is a potent cationic antimicrobial
peptide (AMP) originally isolated from the skin secretions of the toad Bombina maxima.
Characterized by an amphipathic

-helical structure, it exhibits broad-spectrum activity against multidrug-resistant (MDR) Gram-
positive and Gram-negative bacteria, as well as fungi, by disrupting microbial membranes.

The Challenge: Recombinant expression of Maximin-H15 in Escherichia coli presents two
critical hurdles:

e Host Toxicity: As a pore-forming toxin, active Maximin-H15 can kill the E. coli expression
host before sufficient biomass is accumulated ("suicide expression").

» Proteolytic Degradation: Small, unstructured peptides are often recognized as "defective" by
the host's housekeeping proteases and rapidly degraded.

The Solution: This Application Note details a robust protocol using a Thioredoxin (Trx) fusion
partner. Fusing Maximin-H15 to Trx (via the pET-32a(+) vector) masks the cationic charge,
neutralizes toxicity, and promotes high-level soluble expression. A specific Enterokinase (EK)
cleavage site allows for the release of the native peptide with no additional vector-derived
residues.
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Strategic Workflow

The following diagram outlines the logical flow of the experiment, from vector design to final
peptide isolation.
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Figure 1: Step-by-step workflow for the recombinant production of Maximin-H15, highlighting
the "Reverse IMAC" strategy for tag removal.

Phase 1: Vector Construction & Strain Selection
Construct Design

The gene encoding Maximin-H15 must be codon-optimized for E. coli. It is cloned into the
pET-32a(+) vector between the Kpnl and Xhol sites (or similar MCS sites), downstream of the
Trx-tag and His-tag.

o Fusion Architecture:[Trx] - [His-Tag] - [S-Tag] - [Enterokinase Site (DDDDK)] - [Maximin-H15]

 Critical Primer Design: To ensure the final peptide has the exact native sequence, the
forward primer must place the first codon of Maximin-H15 (lle/ATC) immediately after the
Enterokinase recognition site (DDDDK).

o Forward Primer Overhang:5'-... GACGACGACGACAAG ATC CTG GGT CCG...-3' (The
AAG encodes the last Lys of the EK site; ATC is the start of Maximin).

Host Selection

e Strain:BL21(DE3)pLysS.

o Rationale: The pLysS plasmid expresses T7 lysozyme, which inhibits T7 RNA polymerase.
This suppresses "leaky" basal expression before IPTG induction. Since Maximin-H15 is
toxic, preventing basal expression is crucial to maintain cell viability during the growth phase.

Phase 2: Expression Protocol
Materials

e Medium: TB (Terrific Broth) or LB (Luria-Bertani) supplemented with Ampicillin (100 pg/mL)
and Chloramphenicol (34 pg/mL).

e Inducer: IPTG (Isopropyl

-D-1-thiogalactopyranoside).[1][2]
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Protocol Steps

Inoculation: Inoculate a single colony into 10 mL LB (Amp/Chl) and grow overnight at 37°C.
Scale-up: Dilute 1:100 into 1 L of fresh medium. Incubate at 37°C with shaking (220 rpm).
Monitoring: Monitor OD

. The target for induction is 0.6 — 0.8.

o Expert Insight: Do not overshoot OD 0.8. High density prior to induction can deplete
oxygen and stress cells, reducing plasmid stability.

Induction: Cool the culture to 16°C (incubate on ice for 20 mins if necessary to drop temp
quickly). Add IPTG to a final concentration of 0.2 — 0.5 mM.

o Causality: Induction at low temperature (16°C) slows down translation, allowing the
Thioredoxin partner to fold correctly and keep the fusion protein soluble. High temps
(37°C) often force the toxic peptide into inclusion bodies.

Harvest: Incubate at 16°C for 16—20 hours. Harvest cells by centrifugation (6,000 x g, 15
min, 4°C). Store pellet at -80°C.

Phase 3: Purification & Cleavage
Step 1: IMAC Capture (Ni-NTA)

The His-tag on the Trx carrier allows for efficient capture.

Lysis: Resuspend pellet in Lysis Buffer (20 mM Tris-HCI pH 8.0, 500 mM NacCl, 20 mM
Imidazole, 1 mM PMSF). Sonicate on ice (40% amplitude, 5s on/5s off) until lysate is clear.

Clarification: Centrifuge at 15,000 x g for 30 min. Collect supernatant.
Loading: Load supernatant onto an equilibrated Ni-NTA column.

Wash: Wash with 10 column volumes (CV) of Wash Buffer (20 mM Tris-HCI, 500 mM NacCl,
50 mM Imidazole).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Note: The 50 mM imidazole wash removes non-specific binders.
o Elution: Elute with Elution Buffer (20 mM Tris-HCI, 500 mM NacCl, 500 mM Imidazole).

Step 2: Enzymatic Cleavage

o Buffer Exchange: Dialyze the eluted fusion protein into EK Cleavage Buffer (20 mM Tris-HCI
pH 8.0, 50 mM NaCl, 2 mM CacCl

).

o Digestion: Add Recombinant Enterokinase (rEK) (typically 1 U per 50 g fusion protein).
Incubate at 25°C for 16 hours or 4°C for 36 hours.

» Validation: Run SDS-PAGE. You should see the disappearance of the ~20 kDa fusion band
and the appearance of the ~14 kDa carrier band (peptide is ~2 kDa and may run off the gel
or appear as a smear).

Step 3: "Reverse"” IMAC

e Pass the digestion mixture back over a fresh Ni-NTA column.

o Flow-through Collection: The cleaved Trx-carrier and the rEK (if His-tagged) will bind to the
column. The free Maximin-H15 peptide (which lacks a His-tag) will flow through.

o Collect the flow-through fraction.[3]

Phase 4: Polishing & Characterization
RP-HPLC Polishing

The flow-through may contain trace impurities. Reverse-Phase HPLC is mandatory for peptide
grade purity (>95%).

e Column: C18 Semi-preparative column (e.g., 5 um, 10 x 250 mm).
e Solvent A: Water + 0.1% TFA.

e Solvent B: Acetonitrile (ACN) + 0.1% TFA.
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e Gradient:
Time (min) % Solvent B Description
0-5 5% Equilibration
Linear Gradient (Peptide
5-35 5% -> 65% _
elution)
35-40 95% Wash

o Detection: Absorbance at 214 nm (peptide bond) and 280 nm. Maximin-H15 is hydrophobic
and usually elutes between 40-50% ACN.

Analytical Validation

e ESI-MS: Confirm the molecular weight.
o Theoretical MW: ~1906.3 Da (Calculate based on exact sequence).

o Note: Recombinant Maximin-H15 will have a free C-terminal carboxyl group (-COOH).
Natural Maximin-H15 is often amidated (-CONH

). While the recombinant form is active, the slight charge difference should be noted in
data reporting.

¢ Antimicrobial Assay (MIC):

o Test against E. coli ATCC 25922 and S. aureus ATCC 25923 using the broth microdilution
method.

o Expected MIC: 2—10 pg/mL range.

Troubleshooting Guide
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Issue

Possible Cause

Corrective Action

No Growth before Induction

Leaky expression of toxic

peptide.

Switch to BL21(DE3)pLysS or
pLysE. Add 1% Glucose to

media to repress lac promoter.

Inclusion Bodies Formed

Induction temp too high.

Lower induction temp to 12-
15°C. Reduce IPTG to 0.1
mM.

Incomplete Cleavage

Steric hindrance at EK site.

Add 2M Urea to the cleavage
reaction to expose the site (EK

is active in low urea).

Low Yield after HPLC

Peptide sticking to plastics.

Use low-binding tubes. Avoid
glass if possible. Lyophilize

immediately after collection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Recombinant Expression and
Purification of Maximin-H15]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577408#recombinant-expression-and-purification-
of-maximin-h15]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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